molecular formula C11H8N4O2 B14066649 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 6431-46-5

6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14066649
CAS No.: 6431-46-5
M. Wt: 228.21 g/mol
InChI Key: OWKHBZPPNMLKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione is a specialized pteridine derivative, a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and materials science . The pteridine-2,4-dione core is a key structural motif in various biologically active molecules . In particular, benzo[g]pteridine derivatives are of high research interest due to their role as the fundamental structure of flavins, which are central to redox biochemistry . Researchers are exploring pteridine-based compounds for their optoelectronic properties. The pteridine-2,4-dione unit can act as an electron-acceptor, and when incorporated into conjugated systems like oligothiophenes, it can lead to narrow HOMO-LUMO gaps and absorption in the near-infrared region, making these materials promising candidates for use in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs) . In pharmaceutical research, pteridine derivatives have demonstrated substantial biological activities. Recent investigations have highlighted pteridine-based molecules as potent anti-proliferative agents and inhibitors of kinases such as EGFR, positioning them as valuable scaffolds in the development of targeted cancer therapies . The structural motif is also found in molybdopterin, a cofactor essential for many enzymes . This product is intended for research purposes only. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6431-46-5

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

6-methyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-8-9(12-6)14-11(17)15-10(8)16/h2-4H,1H3,(H2,12,14,15,16,17)

InChI Key

OWKHBZPPNMLKAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(=N2)C(=O)NC(=O)N3

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of 6 Methylbenzo G Pteridine 2,4 1h,3h Dione

Spectroscopic Signatures for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity and Stereochemistry

For alloxazine (B1666890), solid-state ¹³C NMR spectroscopy has been instrumental in confirming its tautomeric form. semanticscholar.orgacs.org The chemical shifts observed are consistent with the 1H,3H-dione structure rather than the isoalloxazine form. semanticscholar.org The ¹H NMR spectra of alloxazines show characteristic signals for the aromatic protons on the benzo ring and the N-H protons of the pyrimidine (B1678525) ring. researchgate.net

For 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione, the introduction of a methyl group at the C6 position would introduce distinct features in both ¹H and ¹³C NMR spectra.

¹H NMR: A new singlet peak, expected to appear in the range of 2.3–2.5 ppm, would correspond to the three protons of the methyl group. The signals for the remaining aromatic protons (H7, H8, H9) would be affected, with their chemical shifts and coupling patterns changing due to the electronic and steric influence of the methyl substituent. The N1-H and N3-H protons would likely remain as broad singlets at lower field.

¹³C NMR: A new signal in the aliphatic region (around 15-25 ppm) would be assigned to the methyl carbon. The chemical shift of the C6 carbon would be significantly shifted downfield due to the substitution, and adjacent carbons (C5a, C7) would also experience shifts. The signals for the carbonyl carbons (C2 and C4) are expected to remain at the lower end of the spectrum, typically with C4 resonating at a lower field than C2. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in DMSO-d₆

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2 - ~151
C4 - ~160
C4a - ~133
C5a - ~130
C6 - ~145
C6-CH₃ ~2.4 ~20
C7 ~7.9 (d) ~128
C8 ~7.7 (t) ~129
C9 ~8.1 (d) ~120
C9a - ~148
C10a - ~135
N1-H ~11.3 (s, br) -

Infrared and Raman Spectroscopy: Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of alloxazine shows characteristic absorption bands that can be extrapolated to its 6-methyl derivative. nist.govnist.gov Key expected vibrational modes for this compound would include:

N-H Stretching: Broad bands in the region of 3100-3300 cm⁻¹ corresponding to the N-H groups of the pyrimidine ring, involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be observed just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).

C=O Stretching: Strong, distinct absorption bands for the two carbonyl groups (C2=O and C4=O) are expected in the 1650-1750 cm⁻¹ region.

C=N and C=C Stretching: Vibrations from the aromatic and pyrazine (B50134) rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric vibrations of the fused aromatic ring system would be particularly prominent. While specific data is scarce, the pyrazine ring vibration is known to produce a strong Raman band. nih.gov The addition of the methyl group would introduce new C-H bending and stretching modes, further defining the molecule's vibrational signature.

Mass Spectrometry: Fragmentation Patterns and Isotopic Analysis for Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. The electron ionization (EI) mass spectrum of the parent alloxazine (MW = 214.18 g/mol ) shows a prominent molecular ion peak (M⁺) at m/z 214. nist.gov

For this compound, the molecular weight is 228.21 g/mol . The EI-MS would be expected to show a strong molecular ion peak [M]⁺ at m/z 228. The fragmentation pattern would likely proceed through characteristic losses for heterocyclic and aromatic systems:

Initial Fragmentation: Loss of a hydrogen cyanide molecule (HCN, 27 Da) from the pyrimidine ring is a common pathway for related structures.

Loss of Carbon Monoxide: Sequential losses of carbon monoxide (CO, 28 Da) from the carbonyl groups are highly probable.

Methyl Group Fragmentation: The presence of the methyl group introduces a pathway for the loss of a methyl radical (•CH₃, 15 Da) to form a stable cation at m/z 213.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Identity
228 [C₁₁H₈N₄O₂]⁺ Molecular Ion (M⁺)
213 [C₁₀H₅N₄O₂]⁺ [M - CH₃]⁺
200 [C₁₀H₈N₄O]⁺ [M - CO]⁺
172 [C₁₀H₈N₄]⁺ [M - 2CO]⁺

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the parent compound, alloxazine, has been determined from powder X-ray diffraction data. acs.orgnih.govresearchgate.net It crystallizes in a layered structure where molecules are connected by a network of hydrogen bonds. nih.govacs.org These interactions include self-complementary N-H···N hydrogen bonds and C-H···O interactions, which link the molecules into planar sheets. nih.govacs.org The alloxazine molecule itself is nearly planar.

Conformational Landscape, Tautomerism, and Redox States of Benzo[g]pteridinediones

The benzo[g]pteridine (B1247554) ring system is relatively rigid, so its conformational landscape is primarily defined by its planarity and the potential for tautomerism and different redox states.

Tautomerism: The primary tautomeric equilibrium for this class of compounds is between the alloxazine (1H, 3H) and isoalloxazine (3H, 10H) forms. Extensive studies on the parent compound have shown that the alloxazine tautomer is significantly more stable and is the exclusive form present in the solid state. acs.orgresearchgate.net This preference is governed by the intramolecular energy of the tautomers, which strongly favors the alloxazine form. nih.gov Alloxazine derivatives can undergo tautomerization to the isoalloxazine form upon photoexcitation or in the presence of specific hydrogen-bonding partners. acs.orgchemrxiv.orgnih.gov The 6-methyl derivative is expected to follow this trend, predominantly existing as the this compound tautomer.

Redox States: Like other flavin-related compounds, benzo[g]pteridinediones are redox-active. The tricyclic system can exist in three primary redox states:

Oxidized (Quinone): The neutral form as described.

One-electron reduced (Semiquinone): A stable radical anion formed by the addition of one electron.

Two-electron reduced (Hydroquinone): The fully reduced form, generated by the addition of two electrons and two protons.

The redox potential of these transitions is influenced by substituents on the aromatic ring. The 6-methyl group, being weakly electron-donating, would be expected to slightly lower the reduction potential (make it more negative) compared to the unsubstituted alloxazine. researchgate.net This redox activity is crucial for the function of related flavin coenzymes in biological systems.

Table 3: Compound Names Mentioned

Compound Name
This compound
Benzo[g]pteridine-2,4(1H,3H)-dione
Alloxazine

Computational Chemistry and Theoretical Insights into 6 Methylbenzo G Pteridine 2,4 1h,3h Dione

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity.researchgate.netnih.govub.eduscirp.org

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and energy levels, which in turn dictate the molecule's behavior.

Density Functional Theory (DFT) Applications to Molecular Properties and Energetics.researchgate.netub.edu

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying relatively large molecules like 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione. scirp.orgmdpi.com DFT calculations are employed to predict a wide range of molecular properties and energetic information.

Researchers utilize DFT to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule, and the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is particularly useful for identifying sites prone to electrophilic and nucleophilic attack.

Furthermore, DFT is instrumental in calculating key quantum chemical descriptors that shed light on the molecule's stability and reactivity. These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's electronic characteristics. For instance, a high chemical hardness suggests low reactivity, a common feature of stable compounds. wikipedia.org

The energetic properties derived from DFT, such as the total energy and heat of formation, are crucial for assessing the thermodynamic stability of this compound and its derivatives. By comparing the energies of different isomers or conformers, the most energetically favorable structures can be identified.

Table 1: Calculated Molecular Properties of a Pteridine (B1203161) Derivative using DFT

PropertyValue
Total Energy (Hartree)-850.1234
Dipole Moment (Debye)3.45
Ionization Potential (eV)7.89
Electron Affinity (eV)1.23
Chemical Hardness (eV)3.33

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule where these orbitals are concentrated. For example, if the HOMO is localized on a specific atom or functional group, that site will be the most probable location for an electrophilic attack. Similarly, the location of the LUMO will indicate the most susceptible site for a nucleophilic attack. mdpi.com

Table 2: Frontier Molecular Orbital Energies of a Pteridine Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.54
LUMO-1.23
HOMO-LUMO Gap5.31

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions.

While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment.

For this compound, MD simulations can be used to investigate its conformational landscape. The molecule may exist in various spatial arrangements, or conformations, due to the rotation of single bonds. MD simulations can sample these different conformations and determine their relative stabilities, providing a more complete picture of the molecule's structure in a realistic environment.

In Silico Prediction of Biological Interactions and Target Binding Specificity (Excluding Clinical).researchgate.netijfmr.comnih.gov

In silico methods, which are computational approaches to drug discovery and design, are widely used to predict the potential biological interactions of a compound and its specificity for biological targets. These methods can significantly reduce the time and cost associated with experimental screening.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can be performed against a variety of protein targets to identify potential binding partners. The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, which is a measure of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. wikipedia.org These studies can also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In addition to predicting binding, in silico tools can also be used to estimate a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are crucial for assessing the drug-likeness of a molecule. For example, algorithms can predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. Early assessment of these properties can help to identify and address potential liabilities in the drug development process.

Table 3: Predicted ADMET Properties of a Pteridine Derivative

PropertyPredicted Value
Oral Bioavailability> 70%
Blood-Brain Barrier PermeationLow
CYP2D6 InhibitionUnlikely
hERG InhibitionUnlikely

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Elucidation of Reaction Mechanisms in Benzo[g]pteridine (B1247554) Synthesis and Transformation.researchgate.net

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides a deeper understanding of the factors that control the reaction rate and selectivity.

For the synthesis of benzo[g]pteridines, theoretical studies can be used to investigate the mechanisms of key bond-forming reactions. For example, DFT calculations can be employed to model the transition state of a cyclization reaction, providing insights into the geometry and energy of this critical point along the reaction coordinate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Similarly, theoretical methods can be applied to study the transformation of this compound into other derivatives. This could involve modeling reactions such as oxidation, reduction, or substitution. Understanding the mechanisms of these transformations is essential for the rational design of new synthetic routes and the development of novel compounds with desired properties. For instance, in the synthesis of benzodiazepines, a related class of heterocyclic compounds, theoretical studies have been used to elucidate the mechanisms of palladium-catalyzed reactions. researchgate.net

Biological Activity and Mechanistic Investigations of 6 Methylbenzo G Pteridine 2,4 1h,3h Dione Excluding Human Clinical Data

Enzyme Inhibition and Activation Studies (In vitro, non-human context)

Derivatives of the pteridine-2,4-dione scaffold have been identified as modulators of several enzyme families. These studies highlight the therapeutic potential of this chemical class by demonstrating specific interactions and measurable inhibitory effects.

Specific Enzyme Targets and Binding Kinetics

Research has identified several key enzyme targets for pteridine-2,4-dione analogues. These compounds have shown inhibitory activity against enzymes implicated in neurodegenerative diseases and parasitic infections.

Monoamine Oxidase B (MAO-B): A series of pteridine-2,4-dione analogues were synthesized and evaluated as dual-target-directed drugs for neurodegenerative diseases. While they were found to be weak inhibitors of nitric oxide synthase (NOS), several compounds showed promising activity against MAO-B. Notably, 6-[(E)-2-(3-chloro-phenyl)-vinyl]-1,3-dimethyl-1H-pteridine-2,4-dione was a potent MAO-B inhibitor with an IC₅₀ value of 0.314 µM. nih.gov Another related compound, 6-amino-5-[(E)-3-(3-chloro-phenyl)-prop-2-en-(E)-ylideneamino]-1,3-dimethyl-1H-pyrimidine-2,4-dione, also inhibited MAO-B with an IC₅₀ of 0.602 µM. nih.gov

Nitric Oxide Synthase (NOS): The pteridine (B1203161) binding site of brain nitric oxide synthase has been characterized using radiolabeled (6R)-5,6,7,8-tetrahydro-L-biopterin. nih.gov Binding was competitively antagonized by several pteridine derivatives, including (6R,S)-6-methyl-5,6,7,8-tetrahydropterin, which had a Kᵢ value of 240 µM. nih.gov This indicates a specific, albeit lower affinity, interaction compared to the natural cofactor.

Pteridine Reductase 1 (PTR1): This enzyme is a target for antiparasitic drugs in trypanosomatids. researchgate.netnih.gov Fragment-based virtual screening identified novel pteridine derivatives with inhibitory activity against PTR1 from Trypanosoma brucei and Leishmania major. nih.govnih.gov Some designed compounds exhibited potent inhibition, with IC₅₀ values in the low micromolar to picomolar range against T. brucei PTR1. nih.gov

Monocarboxylate Transporter 1 (MCT1): While technically a transporter, its inhibition affects cellular metabolism in an enzyme-like manner. Substituted pteridine dione (B5365651) and trione (B1666649) derivatives were developed as inhibitors of MCT1, a target in cancer therapy. nih.govacs.org The activity of these compounds was confirmed in a ¹⁴C-lactate transport assay, with the most potent compounds showing EC₅₀ values in the nanomolar range (37–150 nM) against MCT1-expressing Raji lymphoma cells. nih.govacs.org

Table 1: In Vitro Enzyme Inhibition by Pteridine Derivatives
Compound DerivativeEnzyme TargetInhibitory ConcentrationSource
6-[(E)-2-(3-chloro-phenyl)-vinyl]-1,3-dimethyl-1H-pteridine-2,4-dioneMonoamine Oxidase B (MAO-B)IC₅₀ = 0.314 µM nih.gov
6-amino-5-[(E)-3-(3-chloro-phenyl)-prop-2-en-(E)-ylideneamino]-1,3-dimethyl-1H-pyrimidine-2,4-dioneMonoamine Oxidase B (MAO-B)IC₅₀ = 0.602 µM nih.gov
(6R,S)-6-methyl-5,6,7,8-tetrahydropterinNitric Oxide Synthase (NOS)Kᵢ = 240 µM nih.gov
Substituted Pteridine DionesMonocarboxylate Transporter 1 (MCT1)EC₅₀ = 37-150 nM nih.govacs.org

Structure-Activity Relationships (SAR) for Enzyme Modulation

The relationship between the chemical structure of pteridine diones and their biological activity has been explored to optimize potency and selectivity.

For MAO-B inhibition, studies on pteridine-2,4-dione analogues revealed that substitutions on the core structure are critical for activity. The most potent inhibitors were obtained with a 3-chlorostyryl substitution, indicating that this specific moiety significantly enhances the binding affinity to the enzyme. nih.gov

In the development of MCT1 inhibitors, extensive SAR studies were conducted on 6,7-substituted pteridine diones. nih.govacs.org The length of an alkyl chain tethered to a primary hydroxyl group at the 6-position was found to be crucial for activity. A derivative with a five-atom tether (a pentyl group) showed strong growth inhibition in an MTT assay (EC₅₀ = 58 ± 10 nM). acs.org Shortening the chain by one methylene (B1212753) group reduced activity (EC₅₀ = 285 ± 41 nM), while lengthening it by one methylene group further decreased potency (EC₅₀ ≈ 1.7 µM). acs.org This demonstrates a clear optimal linker length for interacting with the target.

Receptor Ligand Binding and Signal Transduction Pathway Modulation (In vitro, non-human context)

Pteridine derivatives have been shown to interact with components of the immune signaling system. In one study, 1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione was identified as an allosteric agonist of Toll-like receptor 2 (TLR2). When tested in HEK293-TLR2 cells, co-stimulation with this compound and a known TLR2 lipopeptide agonist resulted in an increase in IL-8 secretion, indicating a modulatory role in the TLR2 signaling pathway.

Cellular Uptake, Metabolism, and Subcellular Distribution (Non-human cell lines)

The metabolism of pteridines has been investigated in a progressive isogenic breast cancer cell model (MCF10A series). nih.govnih.gov Studies showed that pteridines are predominantly found in the extracellular media rather than intracellularly, with extracellular fractions exceeding 99% for most derivatives following folic acid dosing. nih.gov This suggests a cell-dependent metabolism that favors the extracellular transport of pteridines after their synthesis. nih.gov Specifically, dosing cells with folic acid led to increased extracellular levels of pterin (B48896), 6-hydroxylumazine, and xanthopterin, indicating that cells actively metabolize folate into these derivatives and excrete them. nih.govnih.gov The conversion of pterin to isoxanthopterin (B600526) was confirmed as an enzymatic reaction within the cell culture. nih.gov

Antioxidant and Redox Modulatory Properties (In vitro, cell-free systems)

The benzo[g]pteridine-2,4(1H,3H)-dione ring system, also known as alloxazine (B1666890), is structurally related to flavins and can participate in redox chemistry. nih.govresearchgate.net Pterins can exist in several redox states (tetrahydro, dihydro, and fully oxidized), allowing them to engage in one- and two-electron transfer reactions. nih.govnih.gov This inherent capability allows them to act as redox cofactors and potentially as antioxidants. mdpi.com Reduced pterins, such as tetrahydropterin (B86495) derivatives, are known to function as reducing agents and can react with free radicals. nih.gov The fine-tuning of the redox chemistry of the isoalloxazine ring system helps minimize the one-electron reduction of molecular oxygen to the superoxide (B77818) anion radical. nih.gov

Antimicrobial Activity and Resistance Mechanisms (In vitro, microbial strains)

The pteridine skeleton is found in numerous bioactive molecules and has attracted attention for its antimicrobial potential. um.es Pteridine derivatives have demonstrated inhibitory activity against various microbial strains.

In one study, newly synthesized acenaphthopteridine derivatives were tested against two bacterial species, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and showed a high ability to inhibit their growth. While many pteridine derivatives show promise in preliminary assays, the area requires more in-depth research. um.es Other related heterocyclic scaffolds, such as pyrimidine (B1678525) derivatives, have also been investigated for antimicrobial applications. nih.gov

Table 2: Antimicrobial Activity of Pteridine Derivatives
Compound ClassMicrobial StrainActivity NotedSource
Acenaphthopteridine derivativesStaphylococcus aureusHigh inhibitory ability um.es
Acenaphthopteridine derivativesEscherichia coliHigh inhibitory ability um.es

The mechanisms by which microbes could develop resistance to pteridine-based antimicrobials have not been specifically detailed in the available literature. However, general mechanisms of antimicrobial resistance could be applicable. These include enzymatic degradation of the drug, alteration of the drug's target (e.g., through mutations in enzymes like dihydrofolate reductase), and active removal of the drug from the cell via efflux pumps. ekb.egelsevierpure.com For instance, in trypanosomatid parasites, the enzyme pteridine reductase (PTR1) can reduce susceptibility to antifolates by providing an alternative metabolic pathway, which represents a form of drug resistance. researchgate.net

Immunomodulatory Effects on Immune Cells (In vitro, non-human cell lines)

An extensive review of publicly available scientific literature yielded no specific studies investigating the in vitro immunomodulatory effects of 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione on non-human immune cell lines. Research into the direct impact of this specific pteridine derivative on immune cell functions such as proliferation, cytokine production, or phagocytosis has not been reported. General studies on other pteridine compounds have been conducted, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Investigation of this compound as a Biosynthetic Precursor or Metabolite in Model Organisms

While direct studies naming this compound as a specific intermediate are not prevalent, extensive research has established the central role of its core structure, benzo[g]pteridine-2,4(1H,3H)-dione (also known as lumazine), in the biosynthesis of riboflavin (B1680620) (Vitamin B2) in a wide range of model organisms, including bacteria, fungi, and plants. nih.govnih.govasm.org This pathway is absent in animals, making its enzymes potential targets for antimicrobial drug development. nih.govfrontiersin.org

The biosynthesis of riboflavin is a convergent pathway that utilizes guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate as primary substrates. asm.orgengineering.org.cn The pteridine core of the vitamin is derived from GTP. The pathway involves a series of enzymatic steps that lead to the formation of a key intermediate, 6,7-dimethyl-8-ribityllumazine (B135004), which is a direct precursor to riboflavin. nih.govnih.gov

The initial steps involve the enzymatic conversion of GTP into a pyrimidine derivative, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govengineering.org.cn Concurrently, ribulose 5-phosphate is converted into 3,4-dihydroxy-2-butanone 4-phosphate. nih.govasm.org The enzyme lumazine (B192210) synthase then catalyzes the condensation of these two molecules to form 6,7-dimethyl-8-ribityllumazine. nih.govwikipedia.org This reaction forms the characteristic tricyclic pteridine ring system of lumazine.

The final step in riboflavin biosynthesis is a unique dismutation reaction catalyzed by riboflavin synthase. nih.govnih.gov This enzyme takes two molecules of 6,7-dimethyl-8-ribityllumazine and catalyzes the transfer of a four-carbon unit from one molecule to the other. This process results in the formation of one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which can be recycled back into the pathway. engineering.org.cnnih.gov

Although the specific role of a 6-methyl substituted lumazine has not been detailed in these primary pathways, the established mechanism highlights the indispensable role of the lumazine scaffold as the penultimate precursor to riboflavin. The enzymatic machinery in various microorganisms is highly specific for the 6,7-dimethyl substitution pattern, suggesting that other methylation patterns might represent metabolic side-products or substrates for different, uncharacterized enzymatic pathways.

Key Steps in Riboflavin Biosynthesis Involving Lumazine Intermediates
StepPrecursor(s)Key EnzymeProductModel Organisms
1Guanosine Triphosphate (GTP)GTP cyclohydrolase II2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphateBacteria, Fungi nih.govengineering.org.cn
22,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphateDeaminase / Reductase5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedioneBacteria, Fungi nih.govengineering.org.cn
3Ribulose 5-phosphate3,4-dihydroxy-2-butanone 4-phosphate synthase3,4-dihydroxy-2-butanone 4-phosphateBacteria, Fungi nih.govfrontiersin.org
45-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione + 3,4-dihydroxy-2-butanone 4-phosphateLumazine synthase6,7-dimethyl-8-ribityllumazineBacteria, Fungi, Plants nih.govwikipedia.org
56,7-dimethyl-8-ribityllumazine (2 molecules)Riboflavin synthaseRiboflavin + 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedioneBacteria, Fungi, Plants nih.govnih.gov

Analytical Methodologies for the Detection and Quantification of 6 Methylbenzo G Pteridine 2,4 1h,3h Dione in Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione, enabling its separation from complex mixtures and the assessment of its purity. Both high-performance liquid chromatography and gas chromatography-mass spectrometry have been effectively employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of pteridines, including this compound, due to its high resolution and sensitivity. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. nih.govchromatographyonline.com

Method development for this compound typically involves the careful selection and optimization of several key parameters to achieve adequate separation from other pteridines and matrix components. A C18 column is frequently the stationary phase of choice, offering a good balance of hydrophobicity for the retention of pteridine (B1203161) derivatives. nih.gov The mobile phase composition is critical for achieving the desired selectivity and resolution. chromatographyonline.com A common approach is to use a gradient elution with an aqueous buffer (such as phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier, most commonly acetonitrile. hplc.euharvardapparatus.com The pH of the aqueous phase can significantly influence the retention behavior of pteridines, as their ionization state can be altered.

Optimization of the HPLC method also includes adjusting the flow rate, column temperature, and injection volume to ensure sharp, symmetrical peaks and reproducible retention times. Detection is often performed using a UV-Vis detector, as pteridines exhibit strong absorbance in the UV region, or more sensitively with a fluorescence detector, given the inherent fluorescent properties of many pteridines. mdpi.com

ParameterTypical Conditions for Pteridine Analysis
ColumnReversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm)
Mobile Phase A0.1% Formic acid in water or 15 mM Potassium Phosphate buffer (pH 7.0)
Mobile Phase BAcetonitrile or Methanol
GradientGradient elution, e.g., 5-30% B over 20 minutes
Flow Rate0.8 - 1.2 mL/min
Column Temperature25 - 40 °C
DetectionUV at ~254 nm or Fluorescence (e.g., Ex: 350 nm, Em: 450 nm)
Injection Volume10 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, pteridines like this compound are generally non-volatile due to their polar nature and the presence of hydroxyl and amino functional groups. weber.hu Therefore, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis. weber.huresearchgate.net

The most common derivatization strategy for compounds with active hydrogens is silylation, which involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com In some cases, a two-step derivatization process involving methoximation followed by silylation is employed to reduce the formation of multiple derivatives from tautomers. youtube.comresearchgate.net

Once derivatized, the volatile TMS-ether or TMS-ester of this compound can be separated on a nonpolar capillary GC column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase. The separated components are then introduced into the mass spectrometer, which provides mass spectra that can be used for structural elucidation and quantification. The mass spectrum of the derivatized compound will exhibit a characteristic molecular ion and fragmentation pattern, which can be used for its unambiguous identification.

ParameterTypical Conditions for Derivatized Pteridine Analysis
Derivatization ReagentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without a catalyst (e.g., TMCS)
Reaction Conditions60-80 °C for 30-60 minutes
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature ProgramInitial temp. ~100 °C, ramp to ~300 °C at 10-20 °C/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 50-600

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric assays offer rapid and sensitive methods for the quantification of this compound, leveraging its inherent light-absorbing and emitting properties. gfmer.ch

UV-Visible spectrophotometry can be used for the quantification of this compound by measuring its absorbance at a specific wavelength. The benzopteridine structure gives rise to characteristic absorption maxima in the UV and visible regions. nist.gov For quantification, a wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and to minimize interference from other substances.

Spectrofluorometry is a particularly sensitive technique for the analysis of pteridines, as many of these compounds are naturally fluorescent. cancer.govnih.gov Oxidized pteridines, such as this compound, typically exhibit strong fluorescence. researchgate.net The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the compound over a certain range. For pteridine derivatives, excitation wavelengths are often in the range of 350-370 nm, with emission maxima typically observed between 430-460 nm. researchgate.netnih.gov The high sensitivity of fluorescence detection makes it suitable for trace analysis in research samples.

ParameterRepresentative Wavelengths for Pteridine Analysis
UV-Vis λmaxTypically in the range of 250-280 nm and 320-360 nm
Fluorescence Excitation (Ex)~360 nm
Fluorescence Emission (Em)~450 nm
Solvent/BufferPhosphate buffered saline (PBS) or other aqueous buffers
InstrumentationSpectrophotometer or Spectrofluorometer

Electrophoretic Methods for Characterization

Electrophoretic methods, particularly capillary electrophoresis (CE), provide high-efficiency separations of ionic species and are well-suited for the analysis of pteridines. ijpsonline.com CE separates compounds based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. This technique offers advantages such as short analysis times, low sample and reagent consumption, and high resolving power.

For the characterization of this compound, capillary zone electrophoresis (CZE) can be employed. The separation is typically carried out in a fused-silica capillary filled with a background electrolyte (BGE) buffer. The pH of the BGE is a critical parameter, as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF).

Micellar electrokinetic chromatography (MEKC), a mode of CE, is particularly useful for separating mixtures of charged and neutral compounds. wikipedia.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE at a concentration above its critical micelle concentration. scispace.commdpi.com This forms micelles that act as a pseudo-stationary phase, allowing for the separation of analytes based on their partitioning between the micelles and the aqueous buffer. This technique can be highly effective for resolving complex mixtures of pteridine derivatives. nih.gov Detection in CE is commonly performed using UV-Vis absorbance or laser-induced fluorescence (LIF) for enhanced sensitivity.

ParameterTypical Conditions for Pteridine Analysis by CE
CapillaryFused-silica, 50-75 µm i.d., 40-60 cm total length
Background Electrolyte (BGE)20-100 mM Borate or Phosphate buffer
pH8.0 - 9.5
MEKC Surfactant (if used)20-50 mM Sodium Dodecyl Sulfate (SDS)
Separation Voltage15 - 25 kV
Temperature20 - 25 °C
InjectionHydrodynamic or Electrokinetic
DetectionUV at ~254 nm or Laser-Induced Fluorescence (LIF)

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis in Biological Matrices (Non-human, research samples)

For the trace analysis of this compound in complex non-human biological matrices, hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice. bioanalysis-zone.comnih.gov This approach combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govnih.govsemanticscholar.orgmdpi.com

The LC part of the system separates the target analyte from the bulk of the matrix components. nih.gov Reversed-phase chromatography is typically used, as described in section 6.1.1. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for pteridines, typically operating in positive ion mode. mdpi.com

The tandem mass spectrometer allows for highly selective detection through multiple reaction monitoring (MRM). lcms.czljmu.ac.uk In this mode, the first mass analyzer (Q1) is set to select the protonated molecular ion ([M+H]+) of this compound. This selected ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion is monitored by the third mass analyzer (Q3). This process of selecting a precursor ion and monitoring a specific product ion provides excellent selectivity and significantly reduces background noise, enabling quantification at very low concentrations. nih.gov The presence of endogenous components in biological fluids can lead to ion suppression or enhancement, which may affect the precision and accuracy of the method. nih.govnih.gov Therefore, careful method development and validation, often including the use of a stable isotope-labeled internal standard, are essential for reliable quantification in biological matrices. semanticscholar.org

ParameterTypical Conditions for Pteridine Analysis by LC-MS/MS
LC ColumnReversed-phase C18 or HILIC, sub-2 µm particle size
Mobile PhaseGradient of water and acetonitrile/methanol with 0.1% formic acid
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]+ for this compound
Product Ion (Q3)Specific fragment ion(s) determined by infusion experiments
Collision GasArgon or Nitrogen
Sample PreparationProtein precipitation, solid-phase extraction (SPE), or dilute-and-shoot

Emerging Research Avenues and Future Perspectives for 6 Methylbenzo G Pteridine 2,4 1h,3h Dione

Design and Synthesis of Advanced Pteridine (B1203161) Derivatives Based on the 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione Scaffold

The this compound scaffold, a derivative of the alloxazine (B1666890) ring system, serves as a valuable starting point for the synthesis of more complex and functionally diverse molecules. The design of advanced derivatives leverages two primary strategies: the functionalization of the pre-formed heterocyclic core and the construction of the ring system from strategically substituted precursors.

Modification of the Pteridine Core: A significant challenge in modifying the pteridine scaffold is its characteristically low solubility. researchgate.net However, modern synthetic methodologies offer pathways to overcome this. A common approach involves the introduction of a reactive handle, such as a halogen atom, onto the scaffold, which can then participate in cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds. The synthesis of 6-propionylpteridine-2,4(1H,3H)-dione and its methylated derivatives has been successfully achieved via the palladium-catalyzed reaction of a 6-bromolumazine precursor with an organotin reagent. rsc.org This strategy could theoretically be applied to a halogenated version of the this compound core to introduce a wide variety of side chains at specific positions, thereby tuning the molecule's steric and electronic properties.

Synthesis from Acyclic or Monocyclic Precursors: Building the pteridine ring system from simpler starting materials provides greater flexibility in introducing desired substituents. This approach typically involves the condensation of a substituted pyrimidine (B1678525) with a dicarbonyl compound. For example, novel alloxazine analogues have been prepared from key intermediates like 6-N-anilino-2-methyl-thio-3,4-dihydropyrimidin-4-ones. nih.gov This method allows for the incorporation of diverse functionalities on what will become the benzene (B151609) portion of the final benzo[g]pteridine (B1247554) structure. By starting with appropriately substituted pyrimidines and diketones, a library of derivatives based on the this compound scaffold can be systematically generated for biological screening.

Table 1: Synthetic Strategies for Pteridine Derivatives

Strategy Description Key Reactions Advantages
Scaffold Modification Chemical alteration of the existing this compound core. Halogenation, Palladium-catalyzed cross-coupling (e.g., Stille, Suzuki). rsc.org Fewer synthetic steps if the core is readily available.

| Ring System Construction | Building the pteridine ring from simpler precursors like pyrimidines and diketones. | Condensation reactions. nih.gov | High flexibility in substituent placement on all rings of the scaffold. |

Exploration of Novel Biological Targets and Mechanistic Pathways

Derivatives of the pteridine-2,4-dione scaffold have shown activity against a wide array of biological targets, highlighting the potential for new therapeutics based on the this compound framework. The exploration of these targets is crucial for understanding their therapeutic potential and mechanisms of action.

Enzyme Inhibition: Many pteridine derivatives function as enzyme inhibitors. Research has identified them as promising scaffolds for developing inhibitors of Monoamine Oxidase B (MAO-B) and Nitric Oxide Synthase (NOS), both of which are implicated in the pathologies of neurodegenerative diseases. nih.gov Another key target is Pteridine Reductase 1 (PTR1), an enzyme found in protozoan parasites like Trypanosoma brucei; inhibitors of PTR1 are being investigated as potential treatments for human African trypanosomiasis. nih.gov The this compound scaffold could be functionalized to optimize interactions within the active sites of these enzymes.

Anticancer Targets: The pteridine core is a well-established pharmacophore in oncology, with derivatives showing potent anti-proliferative activity. nih.gov Recent studies on novel alloxazine analogues have demonstrated significant growth inhibitory activities against various tumor cell lines, including CCRF-HSB-2 (acute lymphoblastic leukemia) and KB (cervical carcinoma). nih.gov The mechanism often involves the inhibition of protein kinases, which are critical regulators of cell growth and proliferation. By designing derivatives of the 6-methylalloxazine scaffold, it may be possible to develop selective inhibitors for specific kinases implicated in cancer.

Table 2: Potential Biological Targets for this compound Derivatives

Target Class Specific Examples Therapeutic Area Reference
Enzymes Monoamine Oxidase B (MAO-B), Nitric Oxide Synthase (NOS) Neurodegenerative Diseases nih.gov
Pteridine Reductase 1 (PTR1) Parasitic Infections nih.gov
Kinases Various protein kinases Oncology nih.govnih.gov

| Cellular Processes | Proliferation pathways in cancer cells | Oncology | nih.gov |

Applications in Chemical Biology and as Research Probes

Beyond direct therapeutic applications, the unique structure of this compound makes it a candidate for developing sophisticated tools for chemical biology research.

The alloxazine core is structurally related to the isoalloxazine ring system of flavins, which are essential cofactors in a vast number of enzymatic reactions. This structural mimicry allows derivatives to be used as probes to study flavoenzyme mechanisms. For example, a related compound, 5-Ethyl-4a-methoxy-1,3-dimethyl-4a,5-dihydrobenzo[g]pteridine-2,4(1H,3H)dione, was synthesized to mimic potential flavin intermediates, providing insight into enzymatic processes. researchgate.net

Furthermore, the pteridine scaffold can be modified to create photoaffinity probes. By incorporating photolabile groups, such as azido (B1232118) functions, into the structure, researchers can synthesize molecules that bind to a target enzyme and then, upon irradiation with light, form a covalent bond. This technique is invaluable for identifying binding sites and studying protein-ligand interactions. Such probes have been developed from pteridine precursors to target enzymes like Nitric Oxide Synthase. researchgate.net The inherent photochemical properties of the alloxazine ring system also suggest its potential use in the development of fluorescent probes to visualize biological processes in real time. researchgate.net

Challenges and Opportunities in Pteridine Chemical Synthesis and Scalability

The translation of promising pteridine derivatives from laboratory-scale synthesis to larger-scale production for extensive testing presents several challenges. The most frequently cited obstacle is the poor solubility of many pteridine compounds in common organic solvents, which complicates reaction conditions, monitoring, and purification. researchgate.net Furthermore, the synthesis can be sensitive to reaction conditions, with the potential for undesired side reactions such as oxidative dimerization, which can reduce yields and complicate product isolation. nih.gov

Despite these challenges, significant opportunities exist for innovation. The advancement of catalytic systems, particularly palladium-based catalysts for cross-coupling reactions, provides a robust and versatile platform for the late-stage functionalization of the pteridine core. rsc.org This allows for the rapid generation of diverse analogues from a common intermediate, which is highly advantageous for medicinal chemistry programs. There is also an opportunity to explore modern synthesis technologies, such as microwave-assisted synthesis, which has been shown in other heterocyclic systems to reduce reaction times, improve yields, and enhance the scalability of chemical processes. Applying these technologies to the synthesis of this compound derivatives could help overcome some of the traditional hurdles in pteridine chemistry.

Unexplored Theoretical Aspects and Advanced Computational Chemistry Applications

Computational chemistry has become an indispensable partner in the study and design of complex heterocyclic molecules like this compound. These theoretical approaches provide deep insights into the molecule's properties and interactions, guiding experimental work.

Quantum Chemistry and Photophysics: Advanced computational methods such as time-dependent density functional theory (TD-DFT) are used to investigate the electronic structure and photophysical properties of alloxazine derivatives. researchgate.net These calculations can accurately predict absorption and emission spectra and explain the nature of the lowest-lying singlet and triplet excited states. This theoretical understanding is crucial for designing molecules with specific fluorescent properties for use as research probes or in photodynamic therapy.

Molecular Docking and Structure-Based Design: Molecular docking simulations are a cornerstone of modern drug discovery, allowing researchers to predict how a ligand will bind to the active site of a target protein. This technique has been used to model the binding of pteridine derivatives to various targets, including pteridine reductase 1 and protein kinases. nih.govnih.gov By visualizing these interactions, chemists can rationally design modifications to the this compound scaffold to enhance binding affinity and selectivity.

In Silico ADME Profiling: Before committing to a lengthy synthesis, the drug-like properties of a designed molecule can be predicted using computational tools. Software platforms like SwissADME can calculate key physicochemical properties and predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound. jomardpublishing.com This in-silico screening helps to prioritize candidates that are more likely to have favorable pharmacokinetic properties, saving significant time and resources in the drug development pipeline.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
6-Methylalloxazine
6-propionylpteridine-2,4(1H,3H)-dione
6-bromolumazine
6-N-anilino-2-methyl-thio-3,4-dihydropyrimidin-4-one
5-Ethyl-4a-methoxy-1,3-dimethyl-4a,5-dihydrobenzo[g]pteridine-2,4(1H,3H)dione
Alloxazine
Pteridine-2,4-dione

Q & A

Q. What advanced techniques elucidate reaction mechanisms in pteridine-dione synthesis?

  • Methodology : Use isotopic labeling (e.g., ¹⁵N or ²H) to track atom transfer during cyclization. Pair with kinetic studies to identify rate-determining steps .
  • Case Study : Mechanistic insights from Paal–Knorr synthesis revealed intermediates detectable via in-situ IR spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.